(1S, 2S, 5R)-NEOMENTHYL AZIDE (1S, 2S, 5R)-NEOMENTHYL AZIDE
Brand Name: Vulcanchem
CAS No.: 107535-12-6
VCID: VC0178233
InChI:
SMILES:
Molecular Formula: C10H19N3
Molecular Weight: 181.281

(1S, 2S, 5R)-NEOMENTHYL AZIDE

CAS No.: 107535-12-6

Cat. No.: VC0178233

Molecular Formula: C10H19N3

Molecular Weight: 181.281

* For research use only. Not for human or veterinary use.

(1S, 2S, 5R)-NEOMENTHYL AZIDE - 107535-12-6

Specification

CAS No. 107535-12-6
Molecular Formula C10H19N3
Molecular Weight 181.281

Introduction

Chemical Structure and Properties

Molecular Structure

The structure of (1S, 2S, 5R)-Neomenthyl azide features a cyclohexane ring with an isopropyl group and methyl substituent, forming the neomenthol backbone. The azide group is attached at a specific position that maintains the (1S, 2S, 5R) stereochemistry. This three-dimensional arrangement significantly influences the compound's physical properties, reactivity patterns, and biological interactions.

Physical and Chemical Properties

(1S, 2S, 5R)-Neomenthyl azide possesses distinct physical and chemical characteristics:

  • Molecular Formula: C10H19N3

  • Molecular Weight: 181.281 g/mol

  • CAS Registry Number: 107535-12-6

  • Physical State: Likely a colorless liquid at room temperature (based on related compounds)

  • Reactivity: Highly reactive azide functional group capable of participating in cycloaddition reactions

The compound's stereochemistry plays a crucial role in determining its reactivity and selectivity in chemical reactions. The presence of the azide group makes it particularly useful for click chemistry applications, which require specific stereochemical arrangements for optimal reaction outcomes.

Synthesis Methods

Synthesis from L-Menthol

One documented method for synthesizing (1S, 2S, 5R)-Neomenthyl azide involves a multi-step process starting from L-menthol. The synthetic pathway includes:

  • Reaction of L-menthol with triphenylphosphine in tetrahydrofuran

  • Addition of diethyl azodicarboxylate under ice bath conditions

  • Introduction of diphenylphosphoryl azide after 30 minutes

  • Continuation of the reaction at room temperature for 8-12 hours

  • Purification through washing, extraction, concentration, and column chromatography

The reaction ratios are critical, with L-menthol, diphenylphosphoryl azide, triphenylphosphine, and diethyl azodicarboxylate combined in a molar ratio of 1:1.5:3:3 .

Stereochemical Considerations in Synthesis

The synthesis of (1S, 2S, 5R)-Neomenthyl azide requires careful control of reaction conditions to maintain the desired stereochemistry. The starting material (L-menthol) undergoes an inversion of configuration at specific carbon centers during the reaction sequence, resulting in the (1S, 2S, 5R) configuration of the final product. This stereochemical control is essential for obtaining the compound with high enantiomeric purity, which has been reported to exceed 98% in some preparations .

Reactivity and Chemical Transformations

Azide Group Reactivity

The azide functional group in (1S, 2S, 5R)-Neomenthyl azide exhibits characteristic reactivity patterns that make it valuable in organic synthesis. The most notable reactions include:

  • Cycloaddition reactions, particularly those leading to the formation of triazoles

  • Reduction reactions to form amines, as demonstrated in the synthesis of D-neomenthylamine

  • Potential for click chemistry applications, enabling selective attachment to various molecules

Conversion to D-Neomenthylamine

An important chemical transformation of (1S, 2S, 5R)-Neomenthyl azide is its conversion to D-neomenthylamine. This process involves:

  • Combining the neomenthyl azide with 15% palladium carbon in a reaction vessel

  • Dissolving the mixture in methanol

  • Conducting the reaction under hydrogen pressure (1-2 atmospheres) for 24 hours

  • Filtration through diatomaceous earth and washing with methanol

  • Concentration to obtain D-neomenthylamine as a colorless liquid

This transformation demonstrates the utility of (1S, 2S, 5R)-Neomenthyl azide as a synthetic intermediate for preparing stereochemically defined amines, which have numerous applications in pharmaceutical development and organic synthesis.

Biological Activities and Applications

Anti-Proliferative Properties

Research has revealed significant anti-proliferative activities of compounds incorporating the (1S, 2S, 5R)-Neomenthyl group against various cancer cell lines. Specifically, N-1,2,3-triazole-isatin hybrids containing this stereochemically defined structure have shown promising results in inhibiting cancer cell growth .

Cell Line Studies

Table 1: Anti-proliferative activities (IC50 values in μM) of compound containing (1S, 2S, 5R)-Neomenthyl group against various cancer cell lines

Cell LineCancer TypeIC50 (μM)
SW480Colon cancer8.9 ± 0.8
A549Lung cancer53.8 ± 1.6
Hek293Kidney cells23.1 ± 1.4
MCF7Breast cancer1.34 ± 0.2
MDA-MB-231Triple-negative breast cancer1.79 ± 0.2
MCF10ANormal breast epithelial cells1.08 ± 0.2

As shown in Table 1, compounds containing the (1S, 2S, 5R)-Neomenthyl group demonstrated particularly strong inhibitory effects against breast cancer cell lines (MCF7 and MDA-MB-231) with IC50 values below 2 μM. Additionally, significant activity was observed against SW480 colon cancer cells (8.9 ± 0.8 μM) .

Structure-Activity Relationships

The specific stereochemistry of (1S, 2S, 5R)-Neomenthyl azide appears to play a crucial role in its biological activity. Compounds containing this moiety have shown high enantiomeric excess (>98%), suggesting that the precise three-dimensional arrangement of atoms significantly influences interactions with biological targets .

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with (1S, 2S, 5R)-Neomenthyl azide, including:

  • Neomenthol - The parent alcohol from which the azide is derived

  • Azidoacetophenone - Another aromatic azide used in organic synthesis

  • Benzyl azide - Commonly employed as a precursor for amine synthesis

  • Acyl azides - More stable derivatives used in Curtius rearrangement reactions

Each of these related compounds has distinct reactivity patterns and applications in synthetic organic chemistry, though (1S, 2S, 5R)-Neomenthyl azide stands out due to its specific stereochemistry and biological activities.

Comparison of Azide Derivatives

Table 2: Comparison of structural features and applications of related azide compounds

CompoundStructure TypeKey FeaturesPrimary Applications
(1S, 2S, 5R)-Neomenthyl azideCyclic monoterpene azideSpecific stereochemistry; neomenthol backboneClick chemistry; precursor to D-neomenthylamine; anti-cancer studies
NeomentholMonoterpene alcoholNaturally occurringFlavoring and fragrance
AzidoacetophenoneAromatic azideAromatic ketone functionalityOrganic synthesis; click chemistry
Benzyl azideAromatic azideSimple structureAmine synthesis; pharmaceutical intermediates
Acyl azidesAcyl derivativesEnhanced stability compared to alkyl azidesCurtius rearrangement; peptide synthesis

This comparative analysis highlights the unique properties of (1S, 2S, 5R)-Neomenthyl azide, particularly its specific stereochemical configuration and its applications in both synthetic chemistry and biological studies.

Applications in Organic Synthesis

Click Chemistry Applications

(1S, 2S, 5R)-Neomenthyl azide is particularly valuable in click chemistry applications, especially copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC). These reactions allow for selective attachment to various molecular scaffolds under mild conditions, making them useful for:

  • Bioconjugation to proteins and other biomolecules

  • Development of molecular probes

  • Synthesis of complex molecular architectures with defined stereochemistry

The stereochemically defined nature of (1S, 2S, 5R)-Neomenthyl azide makes it especially useful when stereocontrol is required in the final products.

Synthesis of Stereochemically Defined Amines

As demonstrated in patent literature, (1S, 2S, 5R)-Neomenthyl azide serves as a key intermediate in the synthesis of D-neomenthylamine, which itself has potential applications in pharmaceutical development. The conversion involves reduction under hydrogen pressure using palladium carbon catalyst, resulting in a stereochemically defined amine product .

Development of N-1,2,3-Triazole-Isatin Hybrids

Research has shown that (1S, 2S, 5R)-Neomenthyl azide can be incorporated into N-1,2,3-triazole-isatin hybrid structures, resulting in compounds with significant anti-proliferative activities. These hybrids represent a promising class of potential anti-cancer agents, particularly for breast, colon, and lung tumors .

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